molecular formula C13H19NO2 B14837724 2-Tert-butoxy-3-cyclopropoxy-5-methylpyridine

2-Tert-butoxy-3-cyclopropoxy-5-methylpyridine

Cat. No.: B14837724
M. Wt: 221.29 g/mol
InChI Key: BDVAOXODSWEGIO-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-cyclopropoxy-5-methylpyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . It is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a methyl group attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-3-cyclopropoxy-5-methylpyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of tert-butyl alcohol, cyclopropyl alcohol, and a pyridine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-3-cyclopropoxy-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Tert-butoxy-3-cyclopropoxy-5-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butoxy-3-cyclopropoxy-5-ethylpyridine: Similar structure with an ethyl group instead of a methyl group.

    2-Tert-butoxy-3-cyclopropoxy-5-phenylpyridine: Similar structure with a phenyl group instead of a methyl group.

Uniqueness

2-Tert-butoxy-3-cyclopropoxy-5-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-cyclopropyloxy-5-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C13H19NO2/c1-9-7-11(15-10-5-6-10)12(14-8-9)16-13(2,3)4/h7-8,10H,5-6H2,1-4H3

InChI Key

BDVAOXODSWEGIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OC(C)(C)C)OC2CC2

Origin of Product

United States

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